molecular formula C11H12FN3 B13639878 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline

Cat. No.: B13639878
M. Wt: 205.23 g/mol
InChI Key: GTUPPBJARCSOBM-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline is a compound that features an imidazole ring substituted with dimethyl groups and a fluorine atom on the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 4,5-dimethylimidazole under specific conditions. One common method includes:

    Starting Materials: 4-fluoroaniline and 4,5-dimethylimidazole.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline moiety.

    2-(4,5-dimethyl-1H-imidazol-2-yl)thioacetamide: Contains a thioacetamide group instead of a fluorine-substituted aniline.

Uniqueness

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline is unique due to the presence of both the fluorine atom and the dimethyl-substituted imidazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline

InChI

InChI=1S/C11H12FN3/c1-6-7(2)15-11(14-6)9-5-8(12)3-4-10(9)13/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

GTUPPBJARCSOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=C(C=CC(=C2)F)N)C

Origin of Product

United States

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